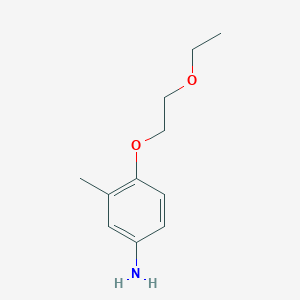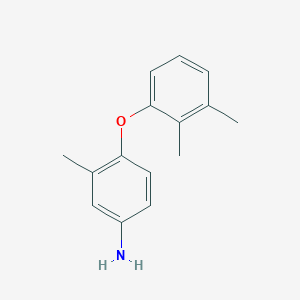
4-(2-Ethoxyethoxy)-3-methylaniline
Übersicht
Beschreibung
4-(2-Ethoxyethoxy)-3-methylaniline, also known as 4-EEA, is an organic compound that is used in a variety of scientific research applications. It is a colorless liquid with a pungent, aromatic odor. In addition to its uses in scientific research, 4-EEA has also been used in the production of pharmaceuticals, dyes, and other industrial products. 4-EEA is a derivative of aniline, a common aromatic amine. 4-EEA has been studied extensively in recent years due to its potential applications in various areas of scientific research.
Wirkmechanismus
The exact mechanism of action of 4-(2-Ethoxyethoxy)-3-methylaniline is not fully understood. However, it is believed that this compound acts as an inhibitor of monoamine oxidase, phospholipase A2, and tyrosine hydroxylase. In addition, this compound has been shown to act as a competitive inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it is believed that this compound may have a variety of effects on the body. In animal studies, this compound has been shown to increase levels of serotonin in the brain, as well as to reduce levels of dopamine. In addition, this compound has been shown to increase levels of acetylcholine in the brain, as well as to reduce levels of phospholipase A2.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 4-(2-Ethoxyethoxy)-3-methylaniline in laboratory experiments has several advantages. This compound is relatively inexpensive and easy to obtain, and it is relatively stable in aqueous solutions. In addition, this compound is relatively non-toxic, making it a safe and effective compound for laboratory use. However, this compound is not without its limitations. It is a relatively weak inhibitor of monoamine oxidase, phospholipase A2, and tyrosine hydroxylase, and it is not as effective as other compounds in inhibiting these enzymes.
Zukünftige Richtungen
There are several potential future directions for 4-(2-Ethoxyethoxy)-3-methylaniline research. One potential direction is to investigate the effects of this compound on other enzymes, such as acetylcholinesterase and monoamine oxidase B. In addition, further studies could be conducted to investigate the effects of this compound on other neurotransmitters, such as norepinephrine and glutamate. Finally, research could be conducted to investigate the potential therapeutic applications of this compound, such as its potential use in the treatment of depression and anxiety.
Wissenschaftliche Forschungsanwendungen
4-(2-Ethoxyethoxy)-3-methylaniline is used in a variety of scientific research applications. It has been studied as a potential inhibitor of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as dopamine and serotonin. This compound has also been studied as a potential inhibitor of phospholipase A2, an enzyme involved in the metabolism of fatty acids. In addition, this compound has been studied as a potential inhibitor of the enzyme tyrosine hydroxylase, which is involved in the synthesis of the neurotransmitter dopamine.
Eigenschaften
IUPAC Name |
4-(2-ethoxyethoxy)-3-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-3-13-6-7-14-11-5-4-10(12)8-9(11)2/h4-5,8H,3,6-7,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNGNFOYDCYPFSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=C(C=C(C=C1)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-([1,1'-Biphenyl]-4-yloxy)-3-(trifluoromethyl)-phenylamine](/img/structure/B3171707.png)





![4-[3-(Tert-butyl)phenoxy]-2-(trifluoromethyl)-phenylamine](/img/structure/B3171757.png)





